2,7-Diazaspiro[4.5]decan-3-one
Overview
Description
2,7-Diazaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C8H14N2O. It is characterized by a spirocyclic structure, which includes a diazaspirodecane core.
Mechanism of Action
Target of Action
The primary target of 2,7-Diazaspiro[4.5]decan-3-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death. Inhibition of RIPK1 kinase activity can block the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a key form of programmed lytic cell death . By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby reducing cell death and potentially alleviating symptoms of various inflammatory diseases .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . For instance, compound 41, a derivative of this compound, showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Biochemical Analysis
Biochemical Properties
2,7-Diazaspiro[4.5]decan-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . The compound exhibits inhibitory activity against RIPK1 with an IC50 value of 92 nM . This interaction is crucial as it blocks the activation of the necroptosis pathway, thereby preventing programmed cell death.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to significantly inhibit necroptosis in U937 cells, a human histiocytic lymphoma cell line . This inhibition is achieved through the suppression of RIPK1 activity, which is a key player in the necroptosis signaling pathway. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1 and other related proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It specifically binds to the active site of RIPK1, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets such as RIPK3 and mixed lineage kinase domain-like protein (MLKL), which are essential for the execution of necroptosis . By blocking these interactions, this compound effectively halts the necroptosis pathway, thereby protecting cells from programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on RIPK1 and necroptosis, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses effectively inhibit RIPK1 activity and prevent necroptosis without causing significant toxicity . At higher doses, some adverse effects such as mild inflammation and tissue damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the necroptosis pathway, including RIPK1 and RIPK3 . The compound’s inhibitory effect on RIPK1 alters the metabolic flux within the necroptosis pathway, reducing the levels of phosphorylated RIPK3 and MLKL . This modulation of metabolic pathways is crucial for its therapeutic potential in preventing necroptosis-related diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects on RIPK1. The compound’s distribution is influenced by its physicochemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with RIPK1 and other components of the necroptosis pathway . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target proteins to exert its inhibitory effects. Additionally, post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of amines with cyclic ketones under specific conditions to form the spirocyclic structure. For instance, the reaction of N-benzylpiperidone with hexyl bromide followed by hydrogenation can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Techniques such as reversed-phase flash chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the spirocyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
2,7-Diazaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: It has been investigated for its anti-ulcer and anticancer activities
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
- 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 2,8-Diazaspiro[4.5]decan-1-one
- 1-Thia-4,8-diazaspiro[4.5]decan-3-one
Comparison: 2,7-Diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring. This structure imparts distinct chemical and biological properties compared to its analogs. For example, while 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one also exhibits anti-ulcer activity, the presence of sulfur in its structure differentiates its reactivity and biological interactions .
Properties
IUPAC Name |
2,9-diazaspiro[4.5]decan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-4-8(6-10-7)2-1-3-9-5-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJZOKHHRARXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)NC2)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712437 | |
Record name | 2,7-Diazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158750-89-0 | |
Record name | 2,7-Diazaspiro[4.5]decan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158750-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Diazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-diazaspiro[4.5]decan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.